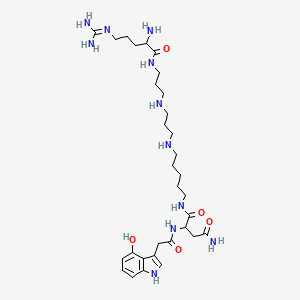
Argiopinin III
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin III involves complex peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the peptide chain, followed by purification steps to isolate the desired product . Specific reaction conditions, such as temperature, pH, and the use of protecting groups, are crucial to ensure the correct formation of peptide bonds and to prevent side reactions .
Industrial Production Methods: similar peptides are often produced using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
化学反应分析
Types of Reactions: Argiopinin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that target the functional groups present in the peptide.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions can lead to the cleavage of these bonds .
科学研究应用
Argiopinin III has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a tool to study peptide synthesis and structure-activity relationships . In biology, it serves as a model compound for studying the effects of spider venom peptides on ion channels and neurotransmitter receptors . In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the development of neuroprotective agents . Additionally, its unique structure and bioactivity make it a valuable compound for industrial applications, such as the development of novel insecticides .
作用机制
The mechanism of action of Argiopinin III involves its interaction with ion channels and neurotransmitter receptors in the nervous system . It acts as an antagonist to the neurotransmitter glutamate, blocking its action and thereby affecting synaptic transmission . This interaction is mediated by the binding of this compound to specific sites on the ion channels and receptors, leading to the inhibition of their function .
相似化合物的比较
Similar Compounds: Similar compounds to Argiopinin III include other argiotoxins such as Argiotoxin 636, Argiotoxin 659, and Argiotoxin 744 . These compounds share structural similarities and belong to the same class of polyamine toxins .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique combination of functional groups that contribute to its bioactivity . Its ability to selectively target ion channels and neurotransmitter receptors makes it a valuable tool for scientific research and potential therapeutic applications .
属性
IUPAC Name |
N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMEUPDKAAGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N11O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117306-99-7 | |
| Record name | Argiopinin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















